1-Ethyl-4-(4-nitrobenzyl)piperazine
Overview
Description
1-Ethyl-4-(4-nitrobenzyl)piperazine is a chemical compound with the molecular formula C13H19N3O2. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research. The presence of the nitrobenzyl group in its structure imparts unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(4-nitrobenzyl)piperazine can be synthesized through the reaction of 1-ethylpiperazine with 4-nitrobenzyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-(4-nitrobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of 1-ethyl-4-(4-aminobenzyl)piperazine.
Reduction: Formation of 1-ethyl-4-(4-aminobenzyl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
1-Ethyl-4-(4-nitrobenzyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(4-nitrobenzyl)piperazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The nitro group may play a role in its biological activity, potentially through interactions with cellular proteins or enzymes. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
1-Ethylpiperazine: Lacks the nitrobenzyl group, resulting in different chemical properties.
4-Nitrobenzylpiperazine: Similar structure but without the ethyl group on the piperazine ring.
1-Benzyl-4-(4-nitrobenzyl)piperazine: Contains an additional benzyl group, leading to different reactivity and applications.
Uniqueness: 1-Ethyl-4-(4-nitrobenzyl)piperazine is unique due to the presence of both the ethyl and nitrobenzyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-ethyl-4-[(4-nitrophenyl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-14-7-9-15(10-8-14)11-12-3-5-13(6-4-12)16(17)18/h3-6H,2,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJUIMZPXQQQPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355150 | |
Record name | 1-Ethyl-4-(4-nitrobenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
414880-35-6 | |
Record name | 1-Ethyl-4-(4-nitrobenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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